molecular formula C10H17N3S B14122981 N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine CAS No. 933737-41-8

N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine

Cat. No.: B14122981
CAS No.: 933737-41-8
M. Wt: 211.33 g/mol
InChI Key: IKYYWZZYQTYGSD-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine typically involves the reaction of 4-thiazolylmethylamine with N-methyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as chloroform or dichloromethane, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infections and cancer.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine is unique due to its specific combination of a thiazole ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

933737-41-8

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

N-methyl-N-(1,3-thiazol-4-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C10H17N3S/c1-13(6-9-7-14-8-12-9)10-2-4-11-5-3-10/h7-8,10-11H,2-6H2,1H3

InChI Key

IKYYWZZYQTYGSD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CSC=N1)C2CCNCC2

Origin of Product

United States

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